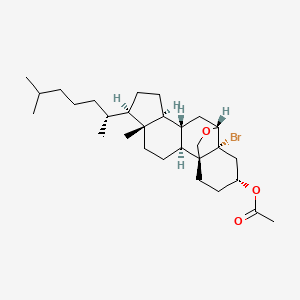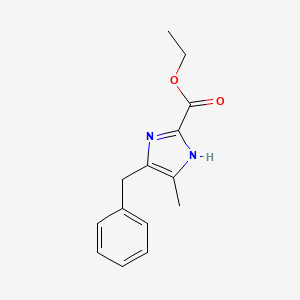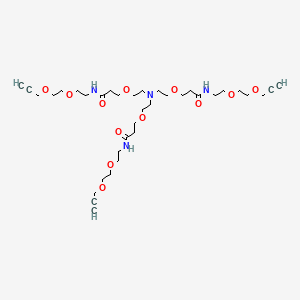![molecular formula C14H12BrClN5OP B13711164 [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a pyrimidine ring, and a dimethylphosphine oxide group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide typically involves multiple steps, including the formation of the quinoxaline and pyrimidine rings, followed by the introduction of the dimethylphosphine oxide group. Common synthetic routes include:
Formation of Quinoxaline Ring: This step often involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate amines with chloroformamidine derivatives.
Introduction of Dimethylphosphine Oxide Group: This step involves the reaction of the quinoxaline-pyrimidine intermediate with dimethylphosphine oxide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The presence of halogen atoms (bromo and chloro) allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide can be compared with other similar compounds, such as:
2-Phenylethanol: Known for its aromatic properties and use in fragrances.
p-Hydroxyphenylethanol: Studied for its biological activities.
4-Hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of a quinoxaline ring, a pyrimidine ring, and a dimethylphosphine oxide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrClN5OP |
|---|---|
Molecular Weight |
412.61 g/mol |
IUPAC Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-5-dimethylphosphorylquinoxalin-6-amine |
InChI |
InChI=1S/C14H12BrClN5OP/c1-23(2,22)12-10(4-3-9-11(12)18-6-5-17-9)20-13-8(15)7-19-14(16)21-13/h3-7H,1-2H3,(H,19,20,21) |
InChI Key |
QRIHOXJOHDUSCR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


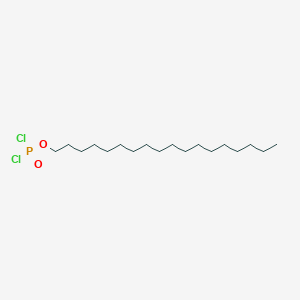
![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
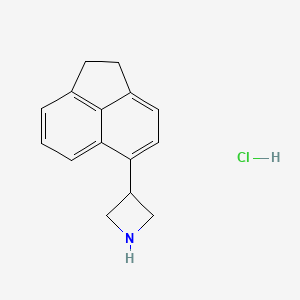
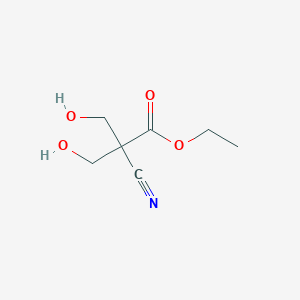
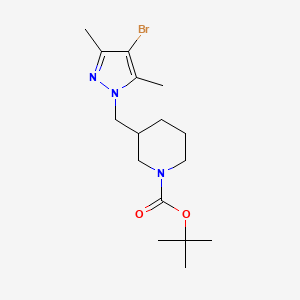
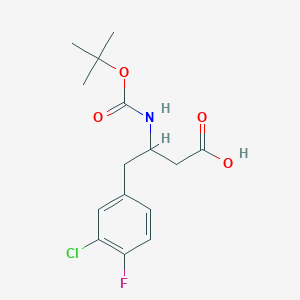
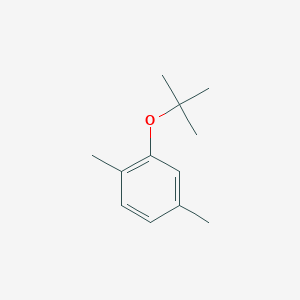
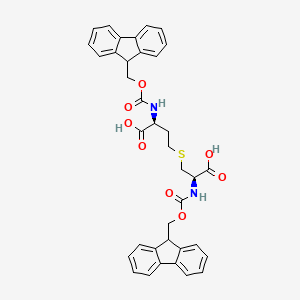
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
